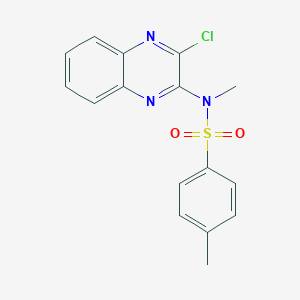

N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide, commonly referred to as chloroquinoxaline sulfonamide (CQS), is a chlorinated heterocyclic sulfanilamide with potential antineoplastic and immunosuppressive activities . It has been identified as an active agent against a variety of human solid tumors and has been studied in both preclinical and clinical settings .

Synthesis Analysis

The synthesis of N-(3-chloro-2-quinoxalyl)arylsulfonamides, including CQS, involves the reaction of 2,3-dichloroquinoxaline with substituted arylsulfonamides . This method allows for the creation of various analogs of CQS, which can be further modified through alkylation, leading to N-methyl derivatives, or by nucleophilic substitution of the halogen with O- and N-nucleophiles .

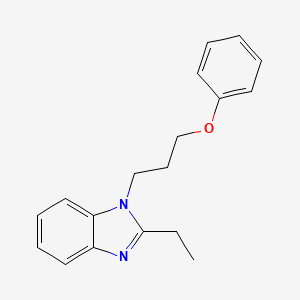

Molecular Structure Analysis

In the solid state, CQS and its analogs exist primarily in the form of amide tautomers, as established by IR spectra . The molecular structure of CQS is crucial for its biological activity, as it allows the compound to poison topoisomerase II alpha and beta, leading to DNA damage and apoptosis .

Chemical Reactions Analysis

CQS is capable of undergoing various chemical reactions. It can form 2H-1,2-thiazete 1,1-dioxides when reacted with ynamines, although these products are generally unstable and can lead to different heterocyclic compounds depending on the substituents . Additionally, CQS has been shown to poison topoisomerase II enzymes, which is a key mechanism of its antineoplastic activity .

Physical and Chemical Properties Analysis

CQS has demonstrated activity in human tumor stem cell colony-forming assays and has shown modest anticancer activity in clinical studies . It is highly bound to plasma proteins and follows a two-compartment model for plasma elimination . The compound's solubility and stability are factors that influence its pharmacokinetics and necessitate formulation considerations for its use as a therapeutic agent .

Relevant Case Studies

In clinical studies, CQS has been administered to patients with advanced solid tumors, showing minor objective antitumor responses, particularly in non-small cell lung cancer . Its dose-limiting adverse effects include hypoglycemia associated with hyperinsulinemia and supraventricular tachyarrhythmias at higher doses . In cellular pharmacology studies, CQS inhibited the proliferation of murine B16 melanoma cells and caused cell cycle arrest, although its cytotoxic effects did not appear to be related to folate metabolism . Additionally, CQS has been found to have immunosuppressive properties, inhibiting lymphocyte activation and proliferation .

安全和危害

The safety information for “N-(3-chloroquinoxalin-2-yl)benzenesulfonamide” includes the following hazard statements: H302,H315,H319,H335 . The precautionary statements include: P261,P264,P270,P271,P280,P301+P312,P302+P352,P304+P340,P305+P351+P338,P312,P330,P332+P313,P337+P313,P362,P403+P233,P405,P501 .

属性

IUPAC Name |

N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2S/c1-11-7-9-12(10-8-11)23(21,22)20(2)16-15(17)18-13-5-3-4-6-14(13)19-16/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWWGWUVTGMWLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=NC3=CC=CC=C3N=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2499962.png)

![1-Methyl-8-(4-phenoxyphenyl)-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2499963.png)

![(6-oxo-8-methyl-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B2499970.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2499976.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2499977.png)

![methyl 4-[2-amino-3-cyano-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridin-4-yl]benzoate](/img/structure/B2499978.png)

![3-[(2R)-Oxolan-2-yl]propan-1-amine;hydrochloride](/img/structure/B2499980.png)